2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid
Overview
Description
This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for the protection of amino groups .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalysts . For example, a [Ru] catalyst and (R,R)-Me-Duphos were used to prepare a chiral catalyst . Another method involved the use of palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For example, an MS spectrum (EI, 70 eV) was obtained with a Finnigan MAT INCOS 50 instrument .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds was reported . This involved using oxalyl chloride in methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid was reported to be an off-white solid .Scientific Research Applications
Synthesis of Piperidine Derivatives
The compound has been utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The process involves enantioselective syntheses of derivatives, including the synthesis of enantiomerically pure compounds starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine (Xue et al., 2002).
Synthesis of Thiadiazole Derivatives with Antimicrobial Activity
It has been utilized to synthesize a series of new compounds with significant anti-microbial activities. The process involves coupling the compound with pyridine-2-carboxylic acid hydrazide in the presence of carbonyldiimidazole followed by 1,3,4-thiadiazole ring formation (Pund et al., 2020).
Neuroexcitant Synthesis
It has been employed in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The synthesis process involves multiple steps, including the coupling of tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate with other compounds (Pajouhesh et al., 2000).
Peptide Synthesis
It's used in peptide synthesis, particularly for the synthesis of a pipecolic acid (Pip)-containing dipeptide. The dipeptide adopts a specific beta-turn conformation, indicating its potential utility in the structural study and synthesis of peptides and proteins (Didierjean et al., 2002).
Asymmetric Synthesis of D-Lysine Analogue
It's involved in the asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton, starting from easily accessible compounds. The synthetic strategy developed is noted for its high-yielding reactions and diastereoselective reductions (Etayo et al., 2008).
As a tert-Butoxycarbonylation Reagent
The compound is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, amines, and carboxylic acids. The process is noted for its chemoselectivity and mild reaction conditions (Saito et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)propanoic acid, is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The flexibility of the linker, provided by this compound, can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein degradation. By tagging specific proteins for degradation, it can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
Like other protac linkers, it is expected to influence the pharmacokinetic properties of the resulting protac, including absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of this compound is the degradation of the target protein. This can lead to a variety of cellular effects depending on the role of the degraded protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the compound and its ability to form the ternary complex . Additionally, the presence of other molecules can influence the compound’s efficacy, such as competitive inhibitors or molecules that can interfere with the ubiquitination process .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(11(15)16)18-10-5-7-14(8-6-10)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKRUDZVAIDLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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